7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is a chemical compound with the molecular formula C21H14O4 . It has a molecular weight of 330.33 . It is part of a class of compounds known as flavonoids, which are polyphenol antioxygen .
Molecular Structure Analysis
The InChI key for this compound is WMKOZARWBMFKAS-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis
This compound is a solid compound . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Spectral Analysis and DFT Investigation
Research involving analogues of 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one, such as flavonoid compounds, has demonstrated the utility of spectroscopic analysis and quantum mechanical studies. Studies have employed DFT/B3LYP/6-311++G(d,p) level of theory for simulated IR spectrum comparison, essential functional group assignments, and NBO studies for intramolecular electron delocalization. This research highlights the compound's interaction with graphene to form molecular self-assemblies, enhancing various physicochemical properties, with potential implications in photovoltaic efficiency and biological activity predictions through molecular docking studies (J. S. Al-Otaibi et al., 2020).
Tectorigenin Monohydrate: An Isoflavone Analysis
Tectorigenin monohydrate, an analogue compound, has been isolated from Belamcanda chinensis, showcasing antimicrobiotic and anti-inflammatory effects. The structural inclination between the chromen-4-one system and the benzene ring, alongside molecules linked by inter- and intramolecular O—H⋯O hydrogen bonds, suggests potential therapeutic applications (Benguo Liu et al., 2008).
Synthesis and Application in Michael Addition
In the development of environmentally friendly catalytic processes, novel polystyrene-bound catalysts have been tested in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is instrumental for the synthesis of Warfarin and its analogues, demonstrating high conversion yields and potential for recyclable catalytic systems (Matteo Alonzi et al., 2014).
Biological Activities of New Hydroxy-3-pyrazolyl-4H-chromen-4-ones
Research into the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has unveiled compounds with notable antimicrobial and antioxidant activity. This study elucidates the potential of these compounds in pharmaceutical applications, highlighting the versatility of chromen-4-one derivatives in therapeutic contexts (K. Hatzade et al., 2008).
Mechanism of Action
Target of Action
It is suggested that it may act as an inhibitor of the src kinase , a protein that plays a key role in cell proliferation, survival, and migration.
Mode of Action
As a potential Src kinase inhibitor, it may bind to the active site of the kinase, preventing its interaction with its substrates and thus inhibiting its activity .
properties
IUPAC Name |
7-hydroxy-3-(4-phenylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-16-8-11-18-19(12-16)24-13-20(21(18)23)25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMOOFYRUZYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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